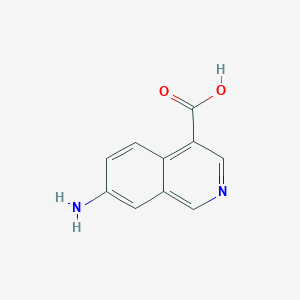

7-Aminoisoquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

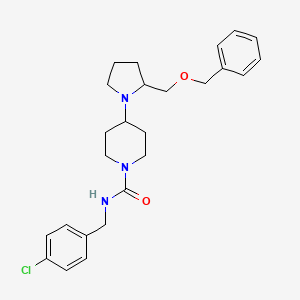

7-Aminoisoquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1934945-04-6 . It has a molecular weight of 188.19 and its IUPAC name is 7-aminoisoquinoline-4-carboxylic acid . It is a solid substance and is stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 7-Aminoisoquinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction leads to condensation and cyclization to form an intermediate product . The intermediate then reacts with various substituted amines to produce the desired products . The synthesis process is efficient, with a short reaction time of 110–210 seconds and a yield of 91–96% .Molecular Structure Analysis

The molecular structure of 7-Aminoisoquinoline-4-carboxylic acid is represented by the formula C10H8N2O2 . The InChI code for this compound is 1S/C10H8N2O2/c11-7-1-2-8-6 (3-7)4-12-5-9 (8)10 (13)14/h1-5H,11H2, (H,13,14) .Physical And Chemical Properties Analysis

7-Aminoisoquinoline-4-carboxylic acid is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Antitumor Properties and DNA Interaction

7-Aminoisoquinoline-4-carboxylic acid and its analogs have been investigated for their antitumor properties, particularly in the context of DNA interaction. Streptonigrin, a compound structurally related to 7-aminoisoquinoline, exhibits significant antitumor activity by causing DNA strand scission. The interaction with metal ions enhances the drug's affinity for DNA, particularly when activated reductively or in the presence of transition metals, suggesting potential for development into novel anticancer therapies with specific activation mechanisms and reduced side effects (Harding & Long, 1997).

Role in Antiprotozoal Drug Development

The exploration of 8-aminoquinoline derivatives, closely related to 7-aminoisoquinoline-4-carboxylic acid, has shown promise in antiprotozoal drug development. These compounds target critical survival stages of Plasmodium parasites, suggesting their potential to improve treatment and control of malaria. However, their use has been limited by hemolytic toxicity, particularly in patients with G6PD deficiency. Research indicates that optimizing the balance between efficacy and toxicity could lead to safer, more effective antiprotozoal therapies (Tekwani & Walker, 2006).

Fluorescent Probes for Zinc Ion Determination

Recent studies have highlighted the development of fluorescent sensors based on 8-amidoquinoline, a derivative of 7-aminoisoquinoline, for detecting Zn2+ ions. These sensors offer improved water solubility and cell membrane permeability, making them suitable for environmental and biological applications. The derivatives of 8-amidoquinoline show potential as functional receptors for zinc ions, demonstrating fast reactivity, good selectivity, and bio-compatibility, particularly for biological uses (Mohamad et al., 2021).

Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, including structures related to 7-aminoisoquinoline-4-carboxylic acid, have been recognized for their broad pharmacological potential. These compounds have been investigated for their antimicrobial, antitumor, anti-Parkinsonism, and anti-malarial activities, among others. The exploration of isoquinoline and its derivatives has been driven by the need for new therapeutic agents with novel mechanisms of action, underscoring the significant role of these compounds in modern drug discovery (Danao et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

7-aminoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJJLNFFMASFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoisoquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)

![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2974305.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2974306.png)

![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)